![molecular formula C14H17NO B1612954 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 808756-85-6](/img/structure/B1612954.png)
5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one
Overview
Description
5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a heterocyclic compound that features a piperidine ring fused to an indanone structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and indanone moieties in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-indanone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of indanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is explored as a potential lead compound in drug discovery due to its promising biological activities:
- Antimicrobial Properties : Studies have indicated that compounds in this class exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MICs) in vitro .
Research has focused on the interaction of this compound with biological targets:
- Mechanism of Action : The piperidine ring allows for interactions with various receptors and enzymes, modulating their activity. The indanone moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Drug Development
The compound is being investigated for its potential use in developing new pharmaceuticals targeting:
- Cancer Therapy : Its structural features make it suitable for modifications aimed at increasing anticancer activity.
Industrial Applications
Beyond medicinal uses, this compound finds applications in the synthesis of specialty chemicals and materials due to its versatile chemical properties.
Case Studies
Several studies have documented the efficacy of derivatives based on this compound:
Case Study 1: Antitubercular Activity
A series of synthesized derivatives were screened against Mycobacterium tuberculosis, revealing several compounds with MIC values as low as 0.5 μmol/L. Molecular docking studies indicated favorable interactions with target enzymes involved in bacterial metabolism .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via receptor-mediated pathways .
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The indanone moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidin-1-yl)pentan-1-amine
- 5-(Piperidin-1-yl)sulfonylindoline-2,3-dione
Uniqueness
5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one is an organic compound notable for its unique indene structure featuring a piperidine substituent. This compound, with a molecular formula of C13H15N and a molecular weight of approximately 215.29 g/mol, falls under the class of indanes, specifically 2,3-dihydro-1H-inden-1-one derivatives. Its biological activity is of significant interest due to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure allows it to interact with various biological targets, which is critical for its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes, such as transaminases involved in metabolic pathways. For instance, it has been linked to the inhibition of phosphate-dependent transaminase BioA in Mycobacterium tuberculosis, which is crucial for biotin biosynthesis .
2. Anticancer Potential
Compounds similar to this compound have demonstrated anticancer properties. Research on related indeno[1,2-c]pyrazoles indicates that modifications to the indene structure can lead to effective inhibition of cancer cell proliferation . Specifically, analogs have shown promising results against breast cancer cell lines (MDA-MB-231), enhancing apoptosis and affecting cell cycle progression .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of compounds like this compound. The following table summarizes some structural analogs and their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Fluoro-2,3-dihydroinden-1-one | Fluorine substitution on the indene ring | Enhanced lipophilicity and altered reactivity |
6-Bromo-2,3-dihydroinden-1-one | Bromine substitution at position 6 | Increased electrophilicity |
4-(Piperidin-4-yloxy)-2,3-dihydroinden-1-one | Ether linkage with piperidine | Potentially different pharmacokinetics |
5-(Pyridin-4-yl)-2,3-dihydroinden-1-one | Pyridine instead of piperidine | Different receptor interaction profile |
The presence of the piperidine ring in this compound enhances its selectivity towards certain biological targets, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
Case Study: Synthesis and Evaluation
A study synthesized a series of indeno[1,2-c]pyrazoles based on the indene structure. These compounds were evaluated for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The findings indicated that certain derivatives exhibited significant activity at concentrations as low as 10 μM .
Case Study: Molecular Modeling
Molecular modeling studies have suggested that modifications in the substituents attached to the indene core can lead to improved binding affinities for target proteins involved in cancer progression and microbial resistance . This highlights the importance of computational approaches in guiding experimental synthesis.
Properties
IUPAC Name |
5-piperidin-1-yl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-4-11-10-12(5-6-13(11)14)15-8-2-1-3-9-15/h5-6,10H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDOOBZPUJXLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623626 | |
Record name | 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808756-85-6 | |
Record name | 2,3-Dihydro-5-(1-piperidinyl)-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808756-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Piperidin-1-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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